molecular formula C18H16O2 B14307139 5-Propylphenanthrene-4-carboxylic acid CAS No. 114116-12-0

5-Propylphenanthrene-4-carboxylic acid

Cat. No.: B14307139
CAS No.: 114116-12-0
M. Wt: 264.3 g/mol
InChI Key: NJEKNDPFKOCMDN-UHFFFAOYSA-N
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Description

5-Propylphenanthrene-4-carboxylic acid is a polycyclic aromatic hydrocarbon (PAH) derivative featuring a phenanthrene core substituted with a propyl group at position 5 and a carboxylic acid group at position 2. The carboxylic acid group enhances polarity, enabling salt formation and participation in reactions such as esterification or amidation.

Properties

CAS No.

114116-12-0

Molecular Formula

C18H16O2

Molecular Weight

264.3 g/mol

IUPAC Name

5-propylphenanthrene-4-carboxylic acid

InChI

InChI=1S/C18H16O2/c1-2-5-12-6-3-7-13-10-11-14-8-4-9-15(18(19)20)17(14)16(12)13/h3-4,6-11H,2,5H2,1H3,(H,19,20)

InChI Key

NJEKNDPFKOCMDN-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=CC2=C1C3=C(C=CC=C3C(=O)O)C=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Oxidation of Alkylbenzenes: One common method for preparing carboxylic acids, including 5-Propylphenanthrene-4-carboxylic acid, is the oxidation of alkylbenzenes.

    Hydrolysis of Nitriles: Another method involves the hydrolysis of nitriles.

    Carboxylation of Grignard Reagents: The carboxylation of Grignard reagents is also an effective method.

Industrial Production Methods:

    Oxidative Cleavage of Alkenes: Industrially, carboxylic acids can be produced by the oxidative cleavage of alkenes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence focuses on pyrimidine-based carboxylic acids, which differ structurally from 5-propylphenanthrene-4-carboxylic acid. However, comparisons can be drawn based on functional groups, substituent effects, and inferred properties:

Table 1: Structural and Functional Comparison

Compound Core Structure Key Substituents Functional Group Notable Properties (Inferred)
5-Propylphenanthrene-4-carboxylic acid Phenanthrene Propyl (C5), carboxylic acid (C4) Carboxylic acid Moderate acidity, high lipophilicity, low solubility in polar solvents
2-Chloro-6-methylpyrimidine-4-carboxylic acid Pyrimidine Chloro (C2), methyl (C6) Carboxylic acid Higher acidity (Cl electron-withdrawing effect), reduced solubility due to halogen
2-[(4-Chlorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-[3-(trifluoromethyl)anilino]pyrimidine-5-carboxylic acid Pyrimidine Trifluoromethyl, chlorobenzyl, isobutyl Carboxylic acid Extreme acidity (CF₃ group), high reactivity, potential for biological activity

Key Observations

Acidity :

  • The carboxylic acid group’s acidity is influenced by substituents. In 5-propylphenanthrene-4-carboxylic acid , the propyl group (electron-donating via induction) may slightly reduce acidity compared to unsubstituted phenanthrene-4-carboxylic acid.
  • In contrast, 2-chloro-6-methylpyrimidine-4-carboxylic acid has a chloro substituent (electron-withdrawing), which increases acidity. The trifluoromethyl group in the compound from would further amplify acidity due to its strong electron-withdrawing nature.

Reactivity and Applications :

  • Phenanthrene derivatives are often explored for optical materials or as intermediates in organic synthesis. The carboxylic acid group allows derivatization (e.g., drug conjugates).
  • Pyrimidine carboxylic acids are frequently studied for pharmaceutical applications (e.g., kinase inhibitors), where electron-withdrawing substituents enhance binding to enzymatic targets.

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